5-Methylisatoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

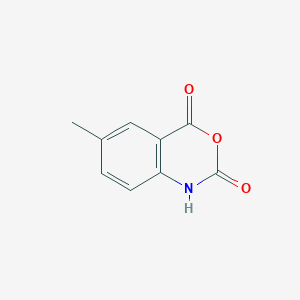

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXZSGIPOINDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963700 | |

| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4692-99-3 | |

| Record name | 4692-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4692-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylisatoic anhydride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutics. Its structural similarity to isatoic anhydride, a versatile reagent, suggests a range of possible applications in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. This technical guide provides a summary of the available information on this compound, including its chemical properties, a plausible synthetic route, and its general reactivity. It is important to note that while the core chemistry of isatoic anhydrides is well-established, specific experimental and biological data for the 5-methyl derivative are limited in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 2-amino-5-methylbenzoic acid, is presented below.

| Property | This compound | 2-Amino-5-methylbenzoic Acid |

| CAS Number | 4692-99-3[1] | 2941-78-8[2] |

| Molecular Formula | C₉H₇NO₃[1] | C₈H₉NO₂[2] |

| Molecular Weight | 177.16 g/mol [1] | 151.16 g/mol [2] |

| Synonyms | 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | 5-Methylanthranilic acid[2] |

| Melting Point | Not available | 175-177 °C (decomposes)[2] |

| Boiling Point | Not available | 316.60 °C[2] |

| Flash Point | Not available | 145.30 °C[2] |

Synthesis of this compound

The synthesis of this compound typically proceeds through the cyclization of 2-amino-5-methylbenzoic acid. This transformation is commonly achieved by reacting the anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: General Synthesis

Materials:

-

2-Amino-5-methylbenzoic acid

-

Triphosgene (or a solution of phosgene in a suitable solvent)

-

An inert solvent (e.g., toluene, dioxane)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) - optional, to scavenge HCl produced.

Procedure:

-

In a well-ventilated fume hood, a solution of 2-amino-5-methylbenzoic acid in an anhydrous, inert solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

A solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise to the stirred solution of the anthranilic acid at a controlled temperature (often room temperature or below).

-

The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and any precipitated by-products (e.g., hydrochloride salts if a base is used) are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Caption: Synthesis of this compound.

Chemical Reactivity

Isatoic anhydrides are versatile intermediates in organic synthesis due to the presence of two electrophilic carbonyl groups. They readily react with a variety of nucleophiles, leading to the formation of a diverse range of anthranilic acid derivatives.

General Reaction with Nucleophiles

The reaction of this compound with nucleophiles can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions.

-

Attack at the C4 Carbonyl: Nucleophilic attack at the more reactive C4 carbonyl group leads to the opening of the anhydride ring and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield an N-substituted-2-amino-5-methylbenzamide.

-

Attack at the C2 Carbonyl: Attack at the C2 carbonyl group results in the formation of a 2-(alkoxycarbonylamino)-5-methylbenzoic acid derivative.

Caption: General Reactivity with Nucleophiles.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While the parent compound, isatoic anhydride, and its N-methylated counterpart have been investigated for various applications, including as probes for RNA structure, similar studies on the 5-methyl derivative have not been widely reported.

2-Amino-5-methylbenzoic acid, the precursor to this compound, has been noted to possess antitumor activity. It is suggested to inhibit the growth of cancer cells and interfere with the production of porphyrins.[2] Additionally, it may act as a serine protease inhibitor.[2] However, it is crucial to emphasize that these activities are reported for the precursor and cannot be directly extrapolated to this compound without dedicated biological evaluation.

Conclusion

This compound is a chemical entity with potential for use in synthetic organic chemistry, particularly for the preparation of substituted anthranilamides and other heterocyclic systems. While its fundamental chemical properties can be inferred from its structure and the well-documented chemistry of isatoic anhydrides, there is a clear need for further research to elucidate its specific reactivity, biological effects, and potential applications in drug discovery and development. This guide provides a foundational summary of the currently available information and highlights the areas where further investigation is warranted.

References

An In-depth Technical Guide to 5-Methylisatoic Anhydride for Researchers and Drug Development Professionals

Introduction: 5-Methylisatoic anhydride, systematically known by its IUPAC name 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione , is a heterocyclic organic compound. It belongs to the benzoxazine class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring system, with a methyl group substituent at the 6-position of the bicyclic structure.

IUPAC Name: 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Chemical Formula: C₉H₇NO₃

Molecular Weight: 177.16 g/mol

CAS Number: 4692-99-3

The structure is characterized by the presence of a cyclic anhydride functionality incorporated within the heterocyclic ring, which imparts significant reactivity to the molecule, particularly towards nucleophiles.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed and basic experimental data. Researchers are advised to obtain a certificate of analysis for lot-specific data.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem |

| Molecular Weight | 177.16 g/mol | PubChem |

| CAS Number | 4692-99-3 | SCBT[1] |

| IUPAC Name | 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | PubChem |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)OC2=O | PubChem[2] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Experimental Protocols

General Synthetic Approach for this compound

The synthesis of this compound can be logically inferred from the established synthesis of related isatoic anhydrides. The precursor for this synthesis would be 2-amino-5-methylbenzoic acid.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related syntheses):

-

Materials:

-

2-amino-5-methylbenzoic acid

-

Triphosgene

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methylbenzoic acid.

-

Add anhydrous toluene to the flask to create a suspension.

-

Under a constant stream of nitrogen, slowly add a solution of triphosgene in anhydrous toluene to the stirred suspension at room temperature. Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield the final compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Reactivity and Potential Applications in Drug Development

Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the synthesis of a variety of substituted anthranilic acid derivatives, which are important building blocks for pharmaceuticals.

General Reaction with Nucleophiles:

Caption: General reactivity of this compound.

This reactivity makes this compound a potentially valuable starting material for the synthesis of:

-

Heterocyclic compounds: The resulting anthranilic acid derivatives can be used in cyclization reactions to form various heterocyclic systems, such as quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activities.

-

Bioactive amides and esters: Direct reaction with amines or alcohols can generate libraries of amides and esters for screening in drug discovery programs.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its specific biological activities. The broader class of benzoxazines has been reported to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound (6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) is a chemical entity with potential as a versatile building block in medicinal chemistry and drug development. While detailed experimental data and biological studies are currently limited, its chemical structure suggests a reactivity profile that can be exploited for the synthesis of diverse and potentially bioactive molecules. This guide provides the foundational information for researchers to begin exploring the chemistry and potential applications of this compound. Further investigation is warranted to fully characterize its properties and unlock its potential in the development of new therapeutic agents.

References

Spectroscopic Analysis of 5-Methylisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisatoic Anhydride (also known as 6-methyl-1H-3,1-benzoxazine-2,4-dione). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and data from structurally similar compounds. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Compound Identity:

-

Chemical Name: this compound

-

CAS Number: 4692-99-3[1]

-

Molecular Formula: C₉H₇NO₃[1]

-

Molecular Weight: 177.16 g/mol [1]

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M]⁺ | 177.04204 |

| [M+H]⁺ | 178.04987 |

| [M+Na]⁺ | 200.03181 |

| [M+K]⁺ | 216.00575 |

| [M+NH₄]⁺ | 195.07641 |

| [M-H]⁻ | 176.03531 |

Data sourced from PubChem predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.4 | Singlet | 3H |

| Aromatic H | ~7.0 - 8.0 | Multiplet | 3H |

| -NH | ~11.0 - 12.0 | Broad Singlet | 1H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| Aromatic C | ~115 - 140 |

| C=O (Anhydride) | ~148 |

| C=O (Amide) | ~162 |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic anhydride functional group gives rise to two distinct carbonyl (C=O) stretching peaks.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=O Stretch (Anhydride, Asymmetric) | 1785 - 1770 | Strong |

| C=O Stretch (Anhydride, Symmetric) | 1755 - 1740 | Strong |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium |

| C-O Stretch (Anhydride) | 1300 - 1000 | Strong |

Predictions are based on the analysis of cyclic anhydrides.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.

-

Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a common technique for analyzing organic molecules.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The prepared solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: The sample is ionized using an electrospray source. This process generates charged molecules (ions) in the gas phase.

-

Analysis: The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots intensity versus m/z. Both positive and negative ion modes can be used to detect different adducts.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

5-Methylisatoic anhydride solubility in DMSO, DMF, and other organic solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Methylisatoic anhydride in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and other common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

While quantitative solubility data for this compound is not extensively available in public literature, this guide provides a consolidated resource of known qualitative information and outlines detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (CAS RN: 4692-99-3) is a heterocyclic organic compound with the molecular formula C₉H₇NO₃.[1] It serves as a valuable building block in the synthesis of a variety of bioactive molecules and materials. Understanding its solubility is critical for reaction optimization, formulation development, and purification processes.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in various organic solvents is scarce. However, based on the general principles of solubility ("like dissolves like") and data for structurally similar compounds, a qualitative assessment can be made. The presence of both a polar anhydride group and a less polar methyl-substituted benzene ring suggests that its solubility will be favored in polar aprotic solvents.

For the closely related isomer, N-Methylisatoic anhydride, it is reported to be soluble in DMSO.[2] While this does not provide a quantitative measure for the 5-methyl isomer, it suggests that DMSO is a suitable solvent for creating stock solutions.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Expected Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Likely Soluble | |

| Acetonitrile | Likely Soluble to Sparingly Soluble | |

| Acetone | Likely Soluble to Sparingly Soluble | |

| Polar Protic | Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble | |

| Water | Insoluble to Very Sparingly Soluble | |

| Nonpolar | Toluene | Insoluble to Very Sparingly Soluble |

| Hexane | Insoluble | |

| Diethyl Ether | Insoluble to Very Sparingly Soluble | |

| Chlorinated | Dichloromethane | Sparingly Soluble |

| Chloroform | Sparingly Soluble |

Note: This table is based on general chemical principles and qualitative data for analogous compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, researchers will likely need to determine the solubility of this compound experimentally for their specific applications. The following are standard laboratory protocols for this purpose.

Gravimetric Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Alternatively, centrifuge the sample to pellet the excess solid.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a significant and unique absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Follow the procedure described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizing Experimental and Logical Workflows

To aid researchers, the following diagrams created using Graphviz illustrate a typical experimental workflow for solubility determination and the logical relationships governing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers to approach its use in various solvent systems. The provided qualitative assessment and detailed experimental protocols offer a solid foundation for determining the solubility parameters necessary for successful research and development endeavors. It is strongly recommended that experimental verification of solubility be conducted for any specific application and condition.

References

Physical properties of 5-Methylisatoic anhydride: melting point, appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 5-Methylisatoic anhydride (CAS Number: 4692-99-3), a chemical intermediate with applications in organic synthesis. This document summarizes key data for its melting point and appearance and outlines a standard experimental protocol for the determination of its melting point.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the available data from various suppliers. A notable discrepancy exists in the reported melting point, which may be attributable to differences in purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 4692-99-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₇NO₃ | [1][2][4] |

| Molecular Weight | 177.16 g/mol | [2][4][5] |

| Melting Point | 255-258 °C (with decomposition) | [1][2] |

| Appearance | White to pale yellow crystalline powder, Light brown to brown solid | [1][2] |

Experimental Protocols

A precise determination of the melting point is a fundamental method for assessing the purity of a crystalline organic compound. A sharp melting range typically indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities. The following is a standard methodology for determining the melting point of a solid organic compound like this compound via the capillary method.

Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

-

Safety goggles

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed into a powder using a mortar and pestle.[7]

-

Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.[8]

-

Apparatus Setup:

-

Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus. The thermometer is placed in its designated well.

-

Thiele Tube: The capillary tube is attached to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then inserted into the Thiele tube containing heating oil.[9]

-

-

Heating:

-

The sample is heated rapidly at first to determine an approximate melting temperature.

-

Once the approximate range is known, a fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[8]

-

-

Observation and Data Recording:

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2 °C).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. 6-METHYL ISATINIC ANHYDRIDE CAS#: 4692-99-3 [m.chemicalbook.com]

- 3. chemfish.lookchem.com [chemfish.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4692-99-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Hydrolysis of 5-Methylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the hydrolysis mechanism of 5-methylisatoic anhydride, a key reaction in various synthetic and biological contexts. Due to the limited availability of specific kinetic and mechanistic studies on this compound, this guide synthesizes established principles from the hydrolysis of analogous cyclic anhydrides, such as isatoic anhydride and phthalic anhydride, to present a comprehensive overview.

Introduction

This compound is a heterocyclic compound incorporating both an anhydride and a cyclic carbamate functionality. Its hydrolysis, the reaction with water, leads to the opening of the heterocyclic ring system. This process is of significant interest in organic synthesis, serving as a method to generate substituted anthranilic acids, which are valuable precursors in the pharmaceutical and chemical industries. Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling reaction outcomes and for applications where the stability of the anhydride in aqueous environments is a factor.

The Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution at one of the carbonyl carbons. The reaction ultimately results in the formation of 5-methylanthranilic acid and the release of carbon dioxide. The reaction can be catalyzed by both acid and base.

2.1. Neutral Hydrolysis

Under neutral conditions, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. The likely point of attack is the C2 carbonyl, which is part of the mixed carbonic-carboxylic anhydride system and is generally more reactive.

The proposed mechanism involves the following steps:

-

Nucleophilic Attack: A water molecule attacks the C2 carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C2-O1 bond and the opening of the heterocyclic ring. This step results in the formation of an unstable N-carboxyanthranilic acid derivative.

-

Decarboxylation: The N-carboxyanthranilic acid intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, 5-methylanthranilic acid.

2.2. Acid-Catalyzed Hydrolysis

In the presence of an acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a water molecule. This generally accelerates the rate of hydrolysis.

2.3. Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon. This significantly increases the reaction rate. The reaction proceeds through a similar tetrahedral intermediate, followed by ring opening and decarboxylation.

Signaling Pathways and Logical Relationships

The hydrolysis of this compound can be represented as a multi-step chemical transformation. The logical relationship between the reactant, intermediates, and products is depicted in the following pathway diagram.

Caption: Proposed hydrolysis pathway of this compound.

Quantitative Data

Table 1: Illustrative Rate Constants for the Base-Catalyzed Hydrolysis of Phthalic Anhydride at 25°C [1][2]

| Catalyst | pKa | Rate Constant (k, M⁻¹s⁻¹) |

| Water | -1.74 | 1.67 x 10⁻⁴ |

| Acetate | 4.75 | 1.61 x 10⁻² |

| N-methyl imidazole | 7.00 | 3.75 |

| DABCO | 9.22 | 11.5 |

| Carbonate | 9.78 | 106 |

Data is for phthalic anhydride and serves as an illustrative example.[1][2]

This data demonstrates a clear trend of increasing rate constant with increasing basicity of the catalyst, which is consistent with a general base catalysis mechanism. A similar trend would be expected for the hydrolysis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the hydrolysis of this compound. These protocols are based on established methods for studying the hydrolysis of other anhydrides.

5.1. Monitoring Hydrolysis by UV-Vis Spectrophotometry

This method is suitable for determining the rate of hydrolysis by monitoring the change in absorbance of the reactants or products over time.

-

Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder.

-

Methodology:

-

Determine λmax: Record the UV-Vis spectra of this compound and 5-methylanthranilic acid in a suitable solvent (e.g., a mixture of dioxane and water) to identify the wavelength of maximum absorbance (λmax) where the change in absorbance upon hydrolysis is greatest.

-

Kinetic Runs:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In a thermostatted cuvette, initiate the reaction by adding a known concentration of the anhydride stock solution to a buffered aqueous solution at the desired pH and temperature.

-

Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.

-

-

Data Analysis:

-

Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the absorbing species must be determined beforehand.

-

Plot the concentration of this compound versus time. The shape of this curve will indicate the order of the reaction, and the rate constant can be determined by fitting the data to the appropriate integrated rate law.

-

-

5.2. Monitoring Hydrolysis by ¹H NMR Spectroscopy

NMR spectroscopy allows for the direct observation of both the reactant and product signals, providing a powerful tool for mechanistic and kinetic studies.

-

Instrumentation: High-resolution NMR Spectrometer.

-

Methodology:

-

Reference Spectra: Obtain ¹H NMR spectra of pure this compound and 5-methylanthranilic acid in a suitable deuterated solvent (e.g., D₂O with a co-solvent like DMSO-d₆ if needed for solubility) to identify the characteristic chemical shifts of the methyl protons for each compound.

-

Kinetic Experiment:

-

Prepare a solution of this compound in the deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer, which is pre-thermostatted to the desired reaction temperature.

-

Acquire ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the methyl protons of both the anhydride and the anthranilic acid in each spectrum.

-

The relative concentrations of the reactant and product at each time point can be determined from the ratio of their respective integrals.

-

Plot the concentration of this compound versus time to determine the reaction kinetics.

-

-

Experimental Workflow Visualization

The general workflow for a kinetic study of this compound hydrolysis using a spectroscopic method can be visualized as follows:

Caption: General experimental workflow for kinetic analysis.

Conclusion

The hydrolysis of this compound is a fundamental reaction that proceeds through a nucleophilic acyl substitution mechanism, leading to ring opening and the formation of 5-methylanthranilic acid and carbon dioxide. While specific kinetic data for this compound is scarce, the principles of anhydride hydrolysis and data from analogous compounds provide a solid framework for understanding its reactivity. The experimental protocols detailed in this guide offer robust methods for researchers to investigate the kinetics and mechanism of this important transformation, enabling better control and optimization in synthetic and drug development applications.

References

Reactivity of 5-Methylisatoic Anhydride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 5-methylisatoic anhydride with various nucleophiles. The document details reaction mechanisms, presents quantitative data, and offers experimental protocols relevant to researchers in organic synthesis and drug development. The methyl substituent on the aromatic ring of isatoic anhydride influences its reactivity, primarily through electronic effects, which will be a key focus of this guide.

Core Reactivity and Reaction Mechanisms

This compound, a derivative of isatoic anhydride, is an important heterocyclic compound utilized in the synthesis of a variety of biologically active molecules, most notably quinazolinones. Its reactivity is characterized by the electrophilic nature of its two carbonyl carbons, making it susceptible to nucleophilic attack. The reaction typically proceeds via a ring-opening mechanism, followed by subsequent reactions depending on the nucleophile and reaction conditions.

The primary reaction pathway involves the nucleophilic attack at the more electrophilic C4 carbonyl group (the one adjacent to the ester linkage), leading to the opening of the anhydride ring. This is followed by decarboxylation to yield an intermediate that can then undergo further transformations.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of quinazolinone synthesis.

Primary Amines: The reaction with primary amines initially forms a 2-aminobenzamide derivative. This intermediate, in the presence of an aldehyde or ketone, undergoes a cyclocondensation reaction to form 2,3-dihydroquinazolin-4(1H)-ones. This three-component reaction is a widely used strategy for the synthesis of this important scaffold in medicinal chemistry.

The general mechanism involves:

-

Nucleophilic attack of the primary amine on the C4 carbonyl of this compound.

-

Ring-opening to form a carbamic acid intermediate.

-

Decarboxylation to yield a 2-amino-N-substituted-5-methylbenzamide.

-

Condensation of the resulting benzamide with an aldehyde to form a Schiff base.

-

Intramolecular cyclization to afford the 2,3-dihydroquinazolin-4(1H)-one.

Secondary Amines: Secondary amines react with this compound to form 2-amino-N,N-disubstituted-5-methylbenzamides. Due to the absence of a proton on the nitrogen atom of the tertiary amide formed, further cyclization to a quinazolinone does not typically occur under standard conditions.

Reaction with Alcohol and Thiol Nucleophiles

Alcohols and thiols can also act as nucleophiles, attacking the carbonyl group of this compound.

Alcohols: In the presence of a base or under thermal conditions, alcohols react to form esters of 2-amino-5-methylbenzoic acid. The reaction proceeds through a similar ring-opening and decarboxylation sequence.

Thiols: Thiols react in an analogous manner to alcohols to produce the corresponding thioesters of 2-amino-5-methylbenzoic acid.

Quantitative Data

While specific quantitative data for the reactions of this compound is not extensively reported in readily accessible literature, the following tables provide representative yields for analogous reactions with the parent isatoic anhydride. It is reasonable to expect similar yields for the 5-methyl derivative, although reaction rates may vary due to the electronic effect of the methyl group.

Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride, Amines, and Aldehydes [1]

| Entry | Amine | Aldehyde | Product Yield (%) |

| 1 | 3-Trifluoromethylaniline | Benzaldehyde | 78 |

| 2 | 3-Trifluoromethylaniline | 4-Methylbenzaldehyde | 84 |

| 3 | 3-Trifluoromethylaniline | 4-Methoxybenzaldehyde | 84 |

| 4 | 3-Trifluoromethylaniline | 4-Chlorobenzaldehyde | 75 |

| 5 | 3-Trifluoromethylaniline | 4-Nitrobenzaldehyde | 72 |

| 6 | Aniline | 4-Chlorobenzaldehyde | 92 |

| 7 | 4-Methylaniline | 4-Chlorobenzaldehyde | 95 |

Note: The yields are reported for reactions catalyzed by sulfamic acid in water.[1]

Experimental Protocols

The following are generalized experimental protocols for key reactions of isatoic anhydride derivatives. These can be adapted for this compound.

General Procedure for the Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones[2]

-

To a solution of the primary amine (1.2 mmol) in water (5 mL), add this compound (1.0 mmol, 0.177 g) and the corresponding aldehyde (1.0 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

-

Heat the reaction mixture to reflux for the required time (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).

General Procedure for the Reaction with Alcohols to form Esters

-

Dissolve this compound (1.0 mmol) in an excess of the desired alcohol, which also serves as the solvent.

-

Add a catalytic amount of a base, such as sodium hydroxide or triethylamine.

-

Heat the mixture to reflux and monitor the reaction by TLC. The evolution of carbon dioxide will be observed.

-

Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Applications in Drug Development

The products derived from the reaction of this compound, particularly the quinazolinone derivatives, are of significant interest in drug development. The 2,3-dihydroquinazolin-4(1H)-one scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. These compounds have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable starting material for generating novel therapeutic agents.

Conclusion

This compound is a versatile reagent for the synthesis of various heterocyclic compounds, with its reactivity being dominated by nucleophilic attack at the C4 carbonyl, leading to ring-opening and subsequent transformations. Its reaction with amines, in particular, provides an efficient route to the medicinally important 2,3-dihydroquinazolin-4(1H)-one scaffold. While quantitative data specifically for the 5-methyl derivative is limited, analogies to the parent isatoic anhydride provide a strong basis for predicting its chemical behavior. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

Thermal Stability and Decomposition of 5-Methylisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and processing, particularly in drug formulation and manufacturing where thermal stress is a common factor. This guide provides an in-depth analysis of the anticipated thermal properties of this compound, drawing upon the established knowledge of isatoic anhydride.

Physicochemical Properties

A summary of the expected and known physicochemical properties of isatoic anhydride is presented below. The properties for this compound are expected to be similar, with slight variations due to the presence of the methyl group.

| Property | Isatoic Anhydride | This compound (Predicted) |

| Molecular Formula | C₈H₅NO₃ | C₉H₇NO₃ |

| Molar Mass | 163.13 g/mol | 177.16 g/mol |

| Appearance | White to tan solid[1][2] | Solid |

| Melting Point | ~243 °C (with decomposition)[1] | Expected to be in a similar range, potentially slightly altered by the methyl group. |

Thermal Stability and Decomposition

General Overview

Based on its parent compound, this compound is anticipated to be a moderately thermally stable compound. Isatoic anhydride decomposes at approximately 243 °C[1]. The thermal decomposition of anhydrides can be initiated by heat, light, or the presence of contaminants[3]. For isatoic anhydride, decomposition upon heating is known to produce oxides of carbon and nitrogen[2].

Influence of the 5-Methyl Group

The presence of a methyl group on the aromatic ring can influence the thermal stability of a molecule. Methyl groups can lower the temperature required for thermal reactions and can participate in various side reactions, such as methyl transfer[4]. Therefore, it is plausible that this compound may exhibit a slightly lower decomposition temperature compared to isatoic anhydride. The electron-donating nature of the methyl group could also influence the bond dissociation energies within the molecule, potentially altering the decomposition pathway.

Expected Decomposition Pathway

The primary thermal decomposition pathway of isatoic anhydride involves the loss of carbon dioxide[5]. In the presence of water, hydrolysis can occur, leading to the formation of the corresponding anthranilic acid[5]. For this compound, a similar decomposition mechanism is expected, initiated by the cleavage of the anhydride ring.

The proposed thermal decomposition of this compound is expected to proceed via the formation of a highly reactive N-carboxyanthranilic acid intermediate, which then readily decarboxylates.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., inert nitrogen or oxidative air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition) appear as inverted peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a reasonable approximation of its behavior can be inferred from its parent compound, isatoic anhydride. It is expected to be a moderately stable solid that undergoes decomposition at elevated temperatures, likely initiated by the loss of carbon dioxide. The presence of the 5-methyl group may slightly lower its decomposition temperature and potentially introduce additional reaction pathways. For definitive characterization, experimental analysis using TGA and DSC is essential. The protocols outlined in this guide provide a framework for conducting such studies, which are critical for the safe and effective application of this compound in research and development.

References

- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-Methylisatoic Anhydride: Commercial Sources, Purity Assessment, and Experimental Protocols for Researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Methylisatoic anhydride (CAS No. 4692-99-3), a key building block in organic synthesis. This document details commercially available sources, typical purity levels, and robust analytical methodologies for accurate purity assessment. Experimental protocols and workflow diagrams are included to assist in the procurement and quality control of this important research chemical.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. For research and development purposes, it is typically offered in purities of 97% or greater. The table below summarizes a selection of commercial suppliers and their stated product specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on identified impurities.

| Supplier | Stated Purity | Available Quantities |

| Apollo Scientific | 98% | 1g, 5g, 25g, 100g, 500g[1] |

| LBAO Chemicals | >98.0% | Bulk quantities[2] |

| Hunan chemfish Pharmaceutical co.,Ltd. | 95% | Inquiry for various quantities[3] |

| ChemicalBook | 98% to 99% min | 1kg to custom amounts[4] |

| Santa Cruz Biotechnology | Not specified | Inquire for details[3][5] |

Note: Availability and pricing are subject to change. Please consult the supplier's website for the most current information.

Potential Impurities

The most probable impurity in commercially available this compound is the starting material for its synthesis, 5-methylanthranilic acid. This can result from incomplete cyclization during synthesis or hydrolysis of the anhydride upon exposure to moisture. Other potential impurities could include residual solvents from the synthesis and purification process, or byproducts from side reactions. The synthesis of isatoic anhydrides often involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent, which could introduce related impurities if not properly controlled.[6]

Analytical Methods for Purity Determination

A multi-faceted approach is recommended for the rigorous purity assessment of this compound, employing a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is generally suitable.

Experimental Protocol (Example):

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate closely related impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm or based on the UV maximum of this compound.

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol (Example with Derivatization):

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Derivatization: A methylation step can be performed to convert the potential 5-methylanthranilic acid impurity to its more volatile methyl ester. This can be achieved by reacting the sample with a methylating agent such as diazomethane or (trimethylsilyl)diazomethane.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. An example program could be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI).

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide an accurate, absolute purity determination without the need for a specific reference standard of the analyte.

Experimental Protocol (Example):

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not have signals overlapping with the analyte. Suitable standards for aromatic compounds include maleic acid or 1,4-dinitrobenzene. The internal standard must be accurately weighed.

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.

-

Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

-

Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).

-

Ensure complete dissolution.

-

-

Acquisition Parameters:

-

Use a 90° pulse angle.

-

Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification. A D1 of 30 seconds is a conservative starting point.

-

-

Quantification: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents, the molar masses, and the weights of the analyte and the standard.[4][5]

Titrimetry

A simple acid-base titration can be used to determine the total anhydride content. This method, however, is not specific and will not distinguish between the anhydride and any acidic impurities.

Experimental Protocol (Example):

-

Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, phenolphthalein indicator, and a suitable solvent (e.g., a mixture of acetone and water).

-

Procedure:

-

Accurately weigh approximately 0.5 g of this compound into a flask.

-

Dissolve the sample in 50 mL of acetone.

-

Add 50 mL of distilled water to hydrolyze the anhydride to the corresponding diacid. Gentle heating can accelerate this process.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

-

-

Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. Each mole of this compound will react with two moles of NaOH after hydrolysis.

Purification

For applications requiring higher purity than commercially available, recrystallization is a common and effective purification method.

Recrystallization Protocol (General Guidance):

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent pair system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can also be effective.

-

Solvent Screening: Test the solubility of this compound in various solvents at room temperature and at their boiling points. Potential solvents and solvent pairs to screen include:

-

Single solvents: Ethanol, isopropanol, ethyl acetate, toluene.

-

Solvent pairs: Ethanol/water, acetone/hexane, ethyl acetate/hexane.

-

-

Procedure:

-

Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove the charcoal and any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the use of this compound in a research setting.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: Simplified Synthesis Pathway and Potential Impurities.

This technical guide serves as a valuable resource for researchers utilizing this compound. By understanding the commercial landscape, potential impurities, and appropriate analytical techniques, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible research outcomes.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 5-Methylisatoic Anhydride (5-MIA) in RNA SHAPE-MaP Probing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique for probing RNA secondary and tertiary structures at single-nucleotide resolution. This method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides. The resulting adducts are then identified as mutations during reverse transcription and high-throughput sequencing. 5-Methylisatoic anhydride (5-MIA) is a valuable SHAPE reagent for these studies. These application notes provide a detailed protocol for utilizing 5-MIA in RNA SHAPE-MaP experiments, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Principle of 5-MIA SHAPE-MaP

The core principle of SHAPE-MaP involves three key steps:

-

RNA Modification: The RNA of interest is treated with 5-MIA. The anhydride reacts with the 2'-hydroxyl group of conformationally flexible nucleotides, forming a bulky adduct.

-

Mutational Profiling (MaP): During reverse transcription, the polymerase often misincorporates a nucleotide when encountering a 2'-O-adduct. This introduces mutations into the resulting cDNA library at positions that were flexible in the original RNA structure.

-

Sequencing and Data Analysis: The cDNA library is sequenced, and the mutation rates at each nucleotide position are quantified. Higher mutation rates correspond to more flexible nucleotides, providing a quantitative measure of the RNA structure.

Quantitative Data Summary

The choice of SHAPE reagent can influence the experimental outcome. The following table summarizes the characteristics of 5-MIA and other commonly used isatoic anhydride-based SHAPE reagents. This data is compiled from multiple studies to provide a comparative overview.[1][2][3]

| Reagent | Chemical Name | Typical In Vitro Half-life | Key Characteristics |

| 5-MIA | This compound | ~2-5 minutes | Moderate reactivity, good for general in vitro and in-cell applications. |

| NMIA | N-Methylisatoic anhydride | ~20-30 minutes | Slower reactivity, may require longer incubation times.[4] |

| 1M7 | 1-Methyl-7-nitroisatoic anhydride | ~10-20 seconds | High reactivity, suitable for capturing transient RNA structures.[1][2] |

| 1M6 | 1-Methyl-6-nitroisatoic anhydride | ~5-10 minutes | Differential reactivity compared to NMIA can reveal tertiary contacts. |

| 5NIA | 5-Nitroisatoic anhydride | ~10-15 minutes | High modification rate in cells, but shows some nucleotide bias.[1] |

Table 1: Comparison of Isatoic Anhydride-Based SHAPE Reagents.

The following table provides a qualitative comparison of nucleotide bias observed with different SHAPE reagents. Low bias indicates that the reagent reacts with all four nucleotides (A, C, G, U) with similar efficiency.

| Reagent | Adenosine (A) | Cytosine (C) | Guanine (G) | Uracil (U) | Overall Bias |

| 5-MIA | Low | Low | Low | Low | Low |

| NMIA | Low | Low | Low | Low | Low |

| 1M7 | Low | Low | Low | Low | Low[1][2] |

| NAI | High | Low | Low | Moderate | Moderate |

| 5NIA | High | Moderate | Moderate | Moderate | Moderate[1] |

Table 2: Qualitative Nucleotide Bias of SHAPE Reagents.

Experimental Protocols

This section provides a detailed protocol for in vitro RNA SHAPE-MaP using 5-MIA. The protocol can be adapted for other isatoic anhydride reagents by adjusting incubation times based on their reactivity.

Protocol 1: In Vitro RNA SHAPE-MaP with 5-MIA

1. RNA Preparation and Folding:

-

Synthesize or purify the RNA of interest. Ensure the RNA is free of contaminants, including RNases and DNA.

-

Resuspend the RNA in RNase-free water to a stock concentration of 1-2 µM.

-

Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

-

For a 10 µL folding reaction, combine 1 µL of RNA stock, 1 µL of 10x folding buffer, and 8 µL of RNase-free water.

-

Incubate the RNA solution at 95°C for 3 minutes, then place on ice for 2 minutes to denature.

-

Allow the RNA to fold at 37°C for 20-30 minutes.

2. 5-MIA Modification:

-

Prepare a 100 mM stock solution of 5-MIA in anhydrous dimethyl sulfoxide (DMSO). This stock should be prepared fresh.

-

Set up three reactions for each RNA sample:

-

(+) Reagent: Add 1 µL of 100 mM 5-MIA to the 10 µL folded RNA solution (final concentration: 10 mM).

-

(-) Reagent (No-reagent control): Add 1 µL of anhydrous DMSO to a separate 10 µL folded RNA solution.

-

Denatured Control: To a third 10 µL aliquot of RNA, add 1 µL of 100 mM 5-MIA and incubate at 95°C to serve as a control for sequence-specific biases.

-

-

Incubate all three reactions at 37°C for 5 minutes.

-

Quench the reaction by adding a solution containing a scavenger, such as dithiothreitol (DTT), to a final concentration of 50 mM.

-

Purify the modified RNA using a suitable RNA purification kit or ethanol precipitation.

3. Reverse Transcription (Mutational Profiling):

-

Prepare a reverse transcription master mix. The exact composition may vary depending on the reverse transcriptase used, but a typical reaction includes:

-

Reverse transcriptase buffer

-

dNTPs

-

MnCl₂ (to enhance misincorporation)

-

Gene-specific or random primers

-

Reverse transcriptase (e.g., SuperScript II, III, or IV)

-

-

Combine the purified, modified RNA with the reverse transcription master mix.

-

Perform reverse transcription according to the manufacturer's instructions.

4. Library Preparation and Sequencing:

-

Prepare sequencing libraries from the resulting cDNA. This typically involves second-strand synthesis, adapter ligation, and PCR amplification.

-

Sequence the libraries on a high-throughput sequencing platform.

5. Data Analysis:

-

Use a specialized software pipeline, such as ShapeMapper, to align the sequencing reads to the reference RNA sequence.[4]

-

The software will calculate the mutation frequency at each nucleotide position for the (+), (-), and denatured control samples.

-

SHAPE reactivities are then calculated by subtracting the background mutation rate (from the (-) sample) from the mutation rate of the (+) sample and normalizing using the denatured control.

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the mechanism of 2'-hydroxyl acylation of RNA by this compound (5-MIA).

Caption: Mechanism of RNA 2'-hydroxyl acylation by 5-MIA.

Experimental Workflow

The diagram below outlines the complete experimental workflow for RNA SHAPE-MaP.

Caption: Overview of the SHAPE-MaP experimental workflow.

Conclusion

The 5-MIA SHAPE-MaP protocol provides a robust method for elucidating RNA structure at high resolution. By carefully selecting the appropriate SHAPE reagent and following a well-defined experimental workflow, researchers can obtain valuable insights into RNA folding, RNA-ligand interactions, and the structural basis of RNA function. These insights are critical for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics.

References

- 1. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Quinazolinones using 5-Methylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The 6-methyl-substituted quinazolinone scaffold, in particular, has garnered significant interest in medicinal chemistry due to its potent antitumor and antimicrobial properties.[3][1][4] This document provides detailed application notes and experimental protocols for the synthesis of 6-methyl-4(3H)-quinazolinones, utilizing 5-Methylisatoic anhydride as a key starting material. The methodologies outlined herein are designed to be robust and adaptable for the generation of diverse libraries of these promising bioactive molecules.

General Reaction Scheme

The primary synthetic route involves a multicomponent reaction between this compound, a primary amine, and an aldehyde. This one-pot synthesis is an efficient and atom-economical approach to constructing the quinazolinone core.[5]

Caption: General reaction for the synthesis of 6-methyl-quinazolinones.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and can be applied using this compound.[6][7][8]

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Substituted aromatic aldehyde

-

Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Sulfamic acid)[6][8]

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)[3][9]

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.1 mmol), and the selected aldehyde (1.0 mmol).

-

Add the catalyst (e.g., 10 mol% p-TsOH).[8]

-

Add the solvent (e.g., 10 mL of ethanol). For a solvent-free reaction, proceed to the next step after mixing the reactants and catalyst.

-

The reaction mixture can be heated under reflux for 2-12 hours or subjected to microwave irradiation (e.g., 100-150 °C for 5-20 minutes).[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,3-disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Synthesis of 2-Aryl-6-methyl-quinazolin-4(3H)-ones

This protocol is a variation where an amine source like ammonium acetate is used to form the N3-unsubstituted quinazolinone.

Materials:

-

This compound

-

Aromatic aldehyde

-

Ammonium acetate

-

Solvent (e.g., Glacial Acetic Acid)

Procedure:

-

To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (2.0 mmol).

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6-methyl-quinazolin-4(3H)-one.